Cas no 1883386-23-9 (Ethyl (2S,4S)-4-cyclohexylpyrrolidine-2-carboxylate)
Ethyl (2S,4S)-4-cyclohexylpyrrolidine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl (2S,4S)-4-cyclohexylpyrrolidine-2-carboxylate
- EN300-6508840
- 1883386-23-9
-
- Inchi: 1S/C13H23NO2/c1-2-16-13(15)12-8-11(9-14-12)10-6-4-3-5-7-10/h10-12,14H,2-9H2,1H3/t11-,12+/m1/s1
- InChI Key: FQJFWKQURBNFEZ-NEPJUHHUSA-N
- SMILES: O(CC)C([C@@H]1C[C@H](CN1)C1CCCCC1)=O
Computed Properties
- Exact Mass: 225.172878976g/mol
- Monoisotopic Mass: 225.172878976g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 236
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 38.3Ų
Ethyl (2S,4S)-4-cyclohexylpyrrolidine-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6508840-0.05g |
ethyl (2S,4S)-4-cyclohexylpyrrolidine-2-carboxylate |
1883386-23-9 | 95.0% | 0.05g |
$359.0 | 2025-03-14 | |
| Enamine | EN300-6508840-0.1g |
ethyl (2S,4S)-4-cyclohexylpyrrolidine-2-carboxylate |
1883386-23-9 | 95.0% | 0.1g |
$376.0 | 2025-03-14 | |
| Enamine | EN300-6508840-0.25g |
ethyl (2S,4S)-4-cyclohexylpyrrolidine-2-carboxylate |
1883386-23-9 | 95.0% | 0.25g |
$393.0 | 2025-03-14 | |
| Enamine | EN300-6508840-0.5g |
ethyl (2S,4S)-4-cyclohexylpyrrolidine-2-carboxylate |
1883386-23-9 | 95.0% | 0.5g |
$410.0 | 2025-03-14 | |
| Enamine | EN300-6508840-1.0g |
ethyl (2S,4S)-4-cyclohexylpyrrolidine-2-carboxylate |
1883386-23-9 | 95.0% | 1.0g |
$428.0 | 2025-03-14 | |
| Enamine | EN300-6508840-2.5g |
ethyl (2S,4S)-4-cyclohexylpyrrolidine-2-carboxylate |
1883386-23-9 | 95.0% | 2.5g |
$838.0 | 2025-03-14 | |
| Enamine | EN300-6508840-5.0g |
ethyl (2S,4S)-4-cyclohexylpyrrolidine-2-carboxylate |
1883386-23-9 | 95.0% | 5.0g |
$1240.0 | 2025-03-14 | |
| Enamine | EN300-6508840-10.0g |
ethyl (2S,4S)-4-cyclohexylpyrrolidine-2-carboxylate |
1883386-23-9 | 95.0% | 10.0g |
$1839.0 | 2025-03-14 |
Ethyl (2S,4S)-4-cyclohexylpyrrolidine-2-carboxylate Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on Ethyl (2S,4S)-4-cyclohexylpyrrolidine-2-carboxylate
Introduction to Ethyl (2S,4S)-4-cyclohexylpyrrolidine-2-carboxylate (CAS No. 1883386-23-9)
Ethyl (2S,4S)-4-cyclohexylpyrrolidine-2-carboxylate (CAS No. 1883386-23-9) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a cyclohexyl group and a pyrrolidine ring, making it a valuable building block for the synthesis of bioactive molecules and potential drug candidates.
The chiral nature of Ethyl (2S,4S)-4-cyclohexylpyrrolidine-2-carboxylate is particularly noteworthy, as chirality plays a crucial role in the biological activity and pharmacological properties of many drugs. The specific stereochemistry of this compound can influence its binding affinity to target proteins, metabolic stability, and overall therapeutic efficacy. Recent studies have highlighted the importance of chiral compounds in drug discovery, particularly in the development of enantiomerically pure drugs that exhibit improved safety and efficacy profiles.
In the context of medicinal chemistry, Ethyl (2S,4S)-4-cyclohexylpyrrolidine-2-carboxylate has been explored for its potential as a precursor in the synthesis of various bioactive molecules. Its cyclohexyl group provides steric bulk, which can be advantageous in modulating the conformational flexibility and binding interactions of the final product. The pyrrolidine ring, on the other hand, offers a versatile platform for further functionalization, allowing for the introduction of diverse substituents that can fine-tune the pharmacological properties of the molecule.
One of the key applications of Ethyl (2S,4S)-4-cyclohexylpyrrolidine-2-carboxylate is in the development of neurological disorders. Recent research has shown that compounds derived from this scaffold exhibit potent activity against various neurological targets, including GABA receptors and NMDA receptors. These receptors play critical roles in modulating neurotransmission and are implicated in a range of neurological conditions such as epilepsy, anxiety disorders, and neurodegenerative diseases.
In addition to its potential in neurological applications, Ethyl (2S,4S)-4-cyclohexylpyrrolidine-2-carboxylate has also been investigated for its anti-inflammatory properties. Inflammatory diseases are characterized by chronic inflammation and tissue damage, which can lead to severe health complications. Compounds derived from this scaffold have demonstrated anti-inflammatory effects by inhibiting key inflammatory mediators such as cytokines and chemokines. This makes them promising candidates for the treatment of conditions such as rheumatoid arthritis and inflammatory bowel disease.
The synthesis of Ethyl (2S,4S)-4-cyclohexylpyrrolidine-2-carboxylate involves several well-established synthetic routes that ensure high yields and stereoselectivity. One common approach involves the use of chiral auxiliaries or catalysts to control the stereochemistry during key synthetic steps. For example, asymmetric hydrogenation reactions using chiral catalysts can be employed to introduce the desired stereochemistry with high enantioselectivity. These synthetic strategies not only ensure the production of high-purity compounds but also facilitate large-scale manufacturing processes required for pharmaceutical development.
In terms of pharmacokinetics, studies have shown that Ethyl (2S,4S)-4-cyclohexylpyrrolidine-2-carboxylate exhibits favorable properties such as good solubility and permeability. These characteristics are essential for ensuring adequate bioavailability and distribution to target tissues. Additionally, preliminary toxicology studies have indicated that this compound has low toxicity profiles at therapeutic doses, making it a promising candidate for further clinical evaluation.
The clinical potential of Ethyl (2S,4S)-4-cyclohexylpyrrolidine-2-carboxylate is currently being explored through various preclinical studies and early-stage clinical trials. These trials aim to assess the safety and efficacy of compounds derived from this scaffold in treating specific medical conditions. Early results have been promising, with several compounds showing significant therapeutic benefits without major adverse effects.
In conclusion, Ethyl (2S,4S)-4-cyclohexylpyrrolidine-2-carboxylate (CAS No. 1883386-23-9) represents an important chiral building block with broad applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable pharmacological properties make it a valuable candidate for the development of novel therapeutics targeting neurological disorders, inflammatory diseases, and other medical conditions. Ongoing research continues to uncover new insights into its potential uses and mechanisms of action, further solidifying its importance in modern drug discovery efforts.
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